Dibenzo[b,i]thianthrene-5,7,12,14-tetrone
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Overview
Description
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone is an organic compound with the molecular formula C20H8O4S2. It is known for its unique structure, which includes two benzene rings fused to a thianthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone can be synthesized through the reaction of 2,3-dihalogeno-1,4-naphthoquinone with dithiooxamide. This reaction typically yields a high amount of the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the proper formation of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism by which Dibenzo[b,i]thianthrene-5,7,12,14-tetrone exerts its effects involves interactions with molecular targets and pathways. For instance, in organic electronics, the compound’s ability to conduct electricity is due to the delocalization of electrons within its structure. This delocalization allows for efficient charge transport, making it suitable for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,i]thianthrene-5,7,12,14-tetraone: A similar compound with slight structural differences.
Dibenzo[b,i]thianthrene-5,7,12,14-tetrone derivatives: Various derivatives with different functional groups attached to the core structure.
Uniqueness
This compound is unique due to its specific electronic properties and structural features, which make it particularly useful in the field of organic electronics. Its ability to undergo various chemical reactions also adds to its versatility in scientific research .
Properties
Molecular Formula |
C20H8O4S2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,13-dithiapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3(12),5,7,9,16,18,20-octaene-4,11,15,22-tetrone |
InChI |
InChI=1S/C20H8O4S2/c21-13-9-5-1-2-6-10(9)14(22)18-17(13)25-19-15(23)11-7-3-4-8-12(11)16(24)20(19)26-18/h1-8H |
InChI Key |
HQSADPBKAVDUAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(S3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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